molecular formula C4H9IO B2624619 4-Iodo-1-butanol CAS No. 3210-08-0

4-Iodo-1-butanol

Cat. No. B2624619
CAS RN: 3210-08-0
M. Wt: 200.019
InChI Key: VRICZARLROAIDW-UHFFFAOYSA-N
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Description

4-Iodo-1-butanol is an organic compound with the molecular formula C4H9IO. It has an average mass of 200.018 Da and a mono-isotopic mass of 199.969803 Da .


Molecular Structure Analysis

The molecular structure of 4-Iodo-1-butanol consists of 4 carbon atoms, 9 hydrogen atoms, 1 iodine atom, and 1 oxygen atom . It has a density of 1.8±0.1 g/cm³ and a molar volume of 110.9±3.0 cm³ .


Physical And Chemical Properties Analysis

4-Iodo-1-butanol has a boiling point of 203.0±23.0 °C at 760 mmHg and a vapor pressure of 0.1±0.9 mmHg at 25°C. It has an enthalpy of vaporization of 51.1±6.0 kJ/mol and a flash point of 76.6±22.6 °C .

Safety and Hazards

4-Iodo-1-butanol is harmful if swallowed and in contact with skin. It causes skin irritation and serious eye damage .

Mechanism of Action

Target of Action

It is known that 4-iodo-1-butanol is a chemical compound with the molecular formula c4h9io . It is often used in chemical reactions as a reagent .

Mode of Action

It is known to participate in cui-catalyzed coupling reactions . In these reactions, 4-Iodo-1-butanol interacts with its targets, leading to the formation of new chemical bonds .

Biochemical Pathways

It is known to be involved in the synthesis of butanol in cyanobacteria . In this pathway, 4-Iodo-1-butanol could potentially affect the enzymatic conversion of 2-oxoglutarate to 1-butanol .

Pharmacokinetics

It is known that the compound has a molecular weight of 200018 Da . This could potentially influence its bioavailability, as molecular weight is one of the factors that can affect a compound’s absorption and distribution in the body.

Result of Action

Given its involvement in cui-catalyzed coupling reactions , it can be inferred that 4-Iodo-1-butanol may contribute to the formation of new chemical compounds through these reactions.

Action Environment

The action, efficacy, and stability of 4-Iodo-1-butanol can be influenced by various environmental factors. For instance, the compound’s boiling point is 214.42°C , suggesting that high temperatures could potentially affect its stability. Furthermore, its Log Kow (KOWWIN v1.67 estimate) is 1.60 , indicating its potential distribution between water and octanol in the environment.

properties

IUPAC Name

4-iodobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9IO/c5-3-1-2-4-6/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRICZARLROAIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-1-butanol

CAS RN

3210-08-0
Record name 4-iodobutan-1-ol
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